Bivalirudin Trifluoroacetic Acid Salt
Description
Historical Context of Direct Thrombin Inhibitors (DTIs) and Hirudin Analogs
The pursuit of effective anticoagulation has a long history, traditionally dominated by indirect thrombin inhibitors like heparin and vitamin K antagonists such as warfarin. wikipedia.org However, the limitations of these agents, including unpredictable responses and the risk of heparin-induced thrombocytopenia (HIT), spurred the search for new therapeutic strategies. wikipedia.orgmlo-online.com This search led researchers to focus on thrombin, a central enzyme in the coagulation cascade, as a prime target for inhibition. mlo-online.comnih.govkarger.com
The story of direct thrombin inhibitors begins with the discovery of hirudin in the 19th century, a naturally occurring potent anticoagulant found in the saliva of the medicinal leech, Hirudo medicinalis. wikipedia.orgnih.gov Hirudin's high affinity and specificity for thrombin made it a subject of intense investigation. nih.gov Advances in molecular biology and genetic engineering in the latter half of the 20th century enabled the production of recombinant hirudin and the development of hirudin analogs. wikipedia.orgnih.govkarger.com These developments were pivotal, opening the door to a new class of anticoagulants that could directly bind to and inhibit thrombin without needing a cofactor like antithrombin. wikipedia.orgnih.gov
Bivalirudin (B194457), a synthetic 20-amino acid peptide, emerged as a significant hirudin analog. researchgate.netnih.gov It was designed to mimic the anticoagulant properties of hirudin while offering a more predictable and transient effect. nih.govpatsnap.com This new generation of DTIs, including bivalirudin, offered the potential to overcome many of the drawbacks associated with earlier anticoagulants. nih.govkarger.com
Significance of Bivalirudin Trifluoroacetic Acid Salt in Anticoagulant Research
This compound holds a crucial place in anticoagulant research due to its unique pharmacological profile. chemimpex.com It is a synthetic derivative of hirudin, developed to provide effective anticoagulation with a more predictable response. chemimpex.comwikipedia.org The trifluoroacetate (B77799) salt form enhances the compound's solubility and stability, which is advantageous for its formulation and use in research and clinical settings. chemimpex.com
Several key characteristics distinguish bivalirudin and underscore its significance:
Predictable Pharmacokinetics : Bivalirudin exhibits a predictable antithrombotic response because it does not bind to plasma proteins (other than thrombin) or red blood cells. wikipedia.orgnih.gov Its pharmacokinetics are linear, which allows for a consistent anticoagulant effect. nih.gov
Rapid Onset and Short Half-Life : It has a quick onset of action and a short elimination half-life of about 25 minutes in individuals with normal renal function, allowing for tight control over its anticoagulant effects. nih.govpatsnap.comwikipedia.orgnih.gov
Independence from Cofactors : Unlike heparin, bivalirudin does not require a binding cofactor like antithrombin to exert its effect. researchgate.netnih.govwikipedia.org
Activity Against Clot-Bound Thrombin : A significant advantage of bivalirudin is its ability to inhibit both circulating thrombin and thrombin that is already bound to a fibrin (B1330869) clot. nih.govresearchgate.netnih.govwikipedia.org This is a limitation of indirect inhibitors like heparin. nih.gov
No Association with HIT : Bivalirudin does not bind to platelet factor 4 and therefore does not trigger the immune response that leads to heparin-induced thrombocytopenia (HIT), making it a suitable anticoagulant in patients with a history of this condition. wikipedia.orgnih.gov
These properties have established this compound as a valuable tool in cardiovascular research, particularly in studies involving percutaneous coronary interventions (PCI). chemimpex.comnih.gov It serves as a benchmark for evaluating the efficacy of new anticoagulant therapies. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Hirulog, Angiomax, Angiox chemimpex.compharmaffiliates.com |
| CAS Number | 128270-60-0 chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₉₈H₁₃₈N₂₄O₃₃ · xC₂HF₃O₂ sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 2180.29 (free base basis) sigmaaldrich.com |
| Appearance | White to off-white powder sigmaaldrich.comsigmaaldrich.com |
| Purity | ≥97% (HPLC) sigmaaldrich.com |
| Storage Temperature | -20°C sigmaaldrich.com |
Molecular Basis of Bivalirudin's Antithrombotic Action in Pre-clinical Models
The antithrombotic effect of bivalirudin stems from its direct, specific, and reversible inhibition of thrombin. patsnap.comwikipedia.org Thrombin is a serine protease that plays a critical role in thrombosis by converting fibrinogen to fibrin, the protein that forms the meshwork of a blood clot. patsnap.com Bivalirudin's mechanism is distinct and highly targeted. nih.gov
Bivalirudin is classified as a bivalent DTI, meaning it binds to thrombin at two separate sites to ensure a strong and specific inhibition. researchgate.netnih.govpatsnap.com
Binding to the Catalytic Site : The N-terminal region of the bivalirudin peptide binds directly to the active catalytic site of thrombin. researchgate.netpatsnap.comnih.gov This physically blocks the site where thrombin would normally interact with its substrates, such as fibrinogen. patsnap.com
Binding to Exosite 1 : The C-terminal portion of bivalirudin binds to the anion-binding exosite 1 on the thrombin molecule. patsnap.comnih.gov This exosite is crucial for recognizing and binding to fibrinogen. researchgate.net
This dual-binding mechanism ensures a highly specific and potent inhibition of thrombin's pro-coagulant activities. researchgate.netpatsnap.com By occupying both the catalytic site and exosite 1, bivalirudin effectively prevents thrombin from cleaving fibrinogen and activating other clotting factors and platelets. wikipedia.orgmedchemexpress.com
A key feature of bivalirudin's action is its reversibility. patsnap.com Thrombin slowly cleaves the bond between an arginine and proline residue in the N-terminal region of the bivalirudin molecule that is bound to the catalytic site. researchgate.netnih.gov This cleavage leads to the dissociation of the N-terminal fragment, which re-exposes thrombin's active site and allows it to regain its function. researchgate.netnih.gov This process contributes to bivalirudin's short biological half-life and the transient nature of its anticoagulant effect. nih.gov Pre-clinical research in mouse models has demonstrated that bivalirudin effectively inhibits thrombosis. medchemexpress.com
Table 2: Comparison of Bivalirudin and Heparin in Pre-clinical Research
| Feature | Bivalirudin | Unfractionated Heparin (UFH) |
|---|---|---|
| Target | Thrombin (Factor IIa) wikipedia.org | Thrombin, Factor Xa, and others nih.gov |
| Mechanism | Direct, reversible inhibitor wikipedia.org | Indirect inhibitor, requires antithrombin cofactor nih.gov |
| Binding Sites on Thrombin | Catalytic site and Exosite 1 patsnap.comnih.gov | Binds via antithrombin, does not directly block the active site mlo-online.comnih.gov |
| Effect on Clot-Bound Thrombin | Inhibits clot-bound and circulating thrombin nih.govresearchgate.netwikipedia.org | Poorly inhibits clot-bound thrombin nih.gov |
| Binding to Plasma Proteins | Does not bind to plasma proteins (other than thrombin) wikipedia.orgnih.gov | Binds extensively to plasma proteins |
| Risk of HIT | No known risk wikipedia.orgnih.gov | Can cause Heparin-Induced Thrombocytopenia (HIT) wikipedia.orgnih.gov |
Properties
CAS No. |
1124915-67-8 |
|---|---|
Molecular Formula |
C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ |
Molecular Weight |
2180.2911402 |
Synonyms |
D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine Trifluoroacetic Acid Salt; Angiomax; Angio |
Origin of Product |
United States |
Chemical Synthesis and Manufacturing Methodologies
Solid-Phase Peptide Synthesis (SPPS) Approaches for Bivalirudin (B194457)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of Bivalirudin production. This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding the remaining amino acids. The entire process of chain elongation, protection, and deprotection occurs while the peptide is tethered to this solid support, simplifying purification by allowing for the removal of excess reagents and by-products through simple filtration and washing. google.com
The most common SPPS strategy for Bivalirudin synthesis utilizes 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. njmu.edu.cngoogle.com This approach employs the Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. A key advantage of the Fmoc strategy is that the protecting group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). google.comnih.gov This base-lability allows for the use of acid-labile protecting groups for the amino acid side chains, which can remain intact throughout the synthesis and are removed simultaneously with the cleavage of the peptide from the resin at the final step. nih.gov This orthogonality minimizes side reactions that can occur with repetitive acid deprotection steps used in other strategies.
The choice of solid support (resin) and its functionalization level (loading) are critical parameters that significantly influence the purity and yield of the final product.
Resin Type : Various resins are suitable for Bivalirudin synthesis. Hyper-acid-labile resins like 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin are often preferred because they allow for the cleavage of the completed peptide under very mild acidic conditions, which helps to preserve sensitive functional groups. google.comgoogle.com Other supports, such as Wang resin, TentaGel, and ChemMatrix resins, have also been successfully employed. njmu.edu.cngoogle.com
| Resin Type | Recommended Loading (mmol/g) | Key Characteristics | Reference |
|---|---|---|---|
| Fmoc-Leu-Wang Resin | 0.3 - 0.4 | Lower substitution recommended to avoid low purity and purification difficulties. | njmu.edu.cn |
| 2-Chlorotrityl Chloride (2-Cl-Trt-Cl) Resin | Not Specified | Hyper acid-labile; allows for mild cleavage conditions. | google.comgoogle.com |
| SpheriTide® Aq-M | Not Specified | Novel macroporous support designed for sustainable water-based synthesis. | macrogel.com |
The formation of the peptide bond between the resin-bound peptide chain and the next incoming amino acid requires an activating agent, known as a coupling reagent. The choice of this reagent is vital for ensuring efficient and complete reactions with minimal side reactions like racemization.
A variety of phosphonium (B103445) and aminium (uronium) salt-based reagents are used. sigmaaldrich.com Studies comparing different coupling reagents for Bivalirudin synthesis found that while reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are effective, 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) used in conjunction with N-hydroxybenzotriazole (HOBt) offers a balance of high efficiency, economic viability, and operational convenience. njmu.edu.cn Reagents like HATU are known to generate highly reactive OAt esters, which can be particularly effective for difficult coupling steps. sigmaaldrich.commerckmillipore.com
| Coupling Reagent | Abbreviation | Class | Notes on Reactivity/Use | Reference |
|---|---|---|---|---|
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | Recommended for Bivalirudin synthesis (with HOBt) due to efficiency and cost-effectiveness. Generates OBt esters. | njmu.edu.cn |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium Salt | Highly efficient reagent that forms more reactive OAt esters. | njmu.edu.cnsigmaaldrich.com |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | A classic coupling reagent, though its byproduct (DCU) can be insoluble. | njmu.edu.cnpeptide.com |
| Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Commonly employed reagent that generates OBt esters. | google.commerckmillipore.com |
| Benzotriazole-1-yl-oxy-tris-(pyrrolidino)-phosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Similar to BOP, generates OBt esters and is widely used. | google.comsigmaaldrich.com |
Beyond the temporary Fmoc protection of the α-amino group, the reactive side chains of certain amino acids in the Bivalirudin sequence must be protected with permanent protecting groups. These groups prevent unwanted side reactions during peptide elongation and are stable to the basic conditions used for Fmoc removal.
Commonly used side-chain protecting groups in Fmoc-based Bivalirudin synthesis include:
Pentamethyldihydrobenzofuransulfonyl (Pbf) for the guanidino group of Arginine (Arg).
tert-Butyl (tBu) for the carboxyl and hydroxyl groups of Aspartic acid (Asp), Glutamic acid (Glu), and Tyrosine (Tyr).
Trityl (Trt) for the amide side chain of Asparagine (Asn). google.com
In some synthetic schemes, a nitro group has been used to protect the guanidino function of arginine. google.com The deprotection of the α-amino Fmoc group is consistently achieved using a 20% solution of piperidine in DMF. google.com
Once the 20-amino acid sequence is fully assembled, the final step is the cleavage of the peptide from the solid support resin. This is accomplished concurrently with the removal of all the permanent side-chain protecting groups. A strong acid cocktail is used for this purpose, most commonly Trifluoroacetic Acid (TFA). njmu.edu.cngoogle.com To prevent side reactions caused by reactive cationic species generated during cleavage, scavengers are added to the TFA mixture. A typical cleavage cocktail consists of TFA, triisopropylsilane (B1312306) (TIS), and water. google.com
After cleavage, the crude peptide is precipitated from the acidic solution, typically by adding cold methyl tert-butyl ether. google.com The resulting crude Bivalirudin is obtained as a trifluoroacetate (B77799) salt. This occurs because the strongly acidic TFA protonates the basic sites on the peptide, such as the N-terminal α-amino group and the basic side chains of arginine residues, and the trifluoroacetate anion (CF₃COO⁻) remains as the counter-ion to form a stable salt. fda.gov The crude product is then purified, often via preparative High-Performance Liquid Chromatography (HPLC), to yield the final Bivalirudin Trifluoroacetic Acid Salt with a purity of over 98%. njmu.edu.cn
Alternative Synthetic Pathways
While Fmoc-based SPPS is the dominant manufacturing method, research has explored alternative pathways to improve efficiency, reduce costs, and minimize environmental impact.
Fragment-Based Synthesis : This "hybrid methodology" involves synthesizing smaller peptide fragments of Bivalirudin using SPPS. google.com These fragments are then purified individually and subsequently joined together in a solution-phase synthesis to form the full-length peptide. A solid-phase fragment approach has also been developed, where fragments are coupled sequentially on the resin, a method shown to reduce specific impurities like [Asp⁹]-Bivalirudin compared to stepwise synthesis. google.com However, these multi-step fragment approaches can be laborious and complex to implement on a commercial scale. google.com
Green Chemistry Approaches : Efforts to develop more environmentally friendly synthesis methods are ongoing. One novel approach involves a water-based synthesis of Bivalirudin. This method utilizes a special macroporous microsphere support (SpheriTide® Aq-M) and a water-soluble activating agent, significantly reducing the reliance on hazardous organic solvents like DMF. macrogel.com Another green strategy employs continuous flow chemistry. This method uses a benzyloxycarbonyl (Cbz) protecting group, which is removed via catalytic hydrogenation, and performs coupling reactions in a microchannel reactor, leading to higher atom economy and less pollution. xdhg.com.cn
Emerging Green Chemistry Approaches for Peptide Synthesis
Process Optimization for Yield and Purity
Optimizing the manufacturing process is critical for producing this compound that meets the stringent purity requirements for pharmaceutical use while ensuring the process is economically viable. google.com
During the synthesis of Bivalirudin, several process-related impurities can form, which must be carefully monitored and controlled. google.com The International Council for Harmonisation (ICH) guidelines mandate strict control over such impurities. nih.gov
Two of the most significant impurities are:
[Asp⁹-Bivalirudin]: This impurity arises from the deamidation of the asparagine residue at position 9 to form an aspartic acid residue. google.com This can occur during synthesis or subsequent processing, particularly under non-optimal pH conditions. google.com
D-Phe¹²-Bivalirudin: This is a diastereomeric impurity resulting from the isomerization (epimerization) of the L-phenylalanine at position 12 to its D-isomer. google.com
Controlling the formation of these and other impurities, such as deletion sequences or products of side-chain reactions, requires careful optimization of reaction conditions. rsc.orggoogle.com This includes the choice of protecting groups, coupling reagents, reaction times, and temperature. For example, one study on Bivalirudin synthesis found that using HBTU/HOBt as the coupling reagent combination was efficient and economical. njmu.edu.cn High-Performance Liquid Chromatography (HPLC) is the standard method for detecting and quantifying these impurities, ensuring that the final product meets purity specifications, which are often greater than 99%. google.comgoogle.comgoogle.com
Table 1: Common Process-Related Impurities in Bivalirudin Synthesis
| Impurity Name | Formation Mechanism | Control Strategy |
| [Asp⁹-Bivalirudin] | Deamidation of Asn⁹ | Strict pH control during synthesis and formulation. google.com |
| D-Phe¹²-Bivalirudin | Isomerization of Phe¹² | Optimization of coupling conditions and reagents. |
| Deletion Sequences | Incomplete coupling or deprotection | Use of efficient coupling reagents and sufficient reaction times. rsc.org |
| Double Incorporation | Inefficient Fmoc removal | Ensuring complete deprotection at each step. tandfonline.com |
Transitioning a synthesis process from the laboratory bench to pilot-scale and ultimately to commercial manufacturing is a complex undertaking. royed.incidaf.es What works for synthesizing milligrams or grams in the lab may not be directly applicable to producing kilograms. njmu.edu.cnresearchgate.net
Key scalability challenges include:
Process Robustness: The process must be robust enough to handle variations in raw material quality and equipment. newfoodmagazine.com
Heat and Mass Transfer: Mixing and heat transfer become more challenging in larger reactors, which can affect reaction kinetics and impurity profiles. researchgate.netnewfoodmagazine.com
Downstream Processing: Purification of large quantities of crude peptide via preparative HPLC requires significant investment in equipment and solvents, and the process must be optimized for throughput and efficiency. google.comunibo.it
Pilot-scale production serves as an essential intermediate step to identify and address these issues. royed.in It allows for the optimization of parameters like reaction concentrations, temperatures, and purification methods under conditions that more closely mimic full-scale production, ensuring a consistent and high-quality final product. cidaf.esnewfoodmagazine.com
Molecular Structure, Conformation, and Structure Activity Relationships Sar
Primary Sequence and Amino Acid Composition of Bivalirudin (B194457)
Bivalirudin is a single polypeptide chain composed of 20 amino acids. nih.govwikipedia.orgprospecbio.com The specific linear sequence is D-phenylalanyl-L-prolyl-L-arginyl-L-prolyl-glycyl-glycyl-glycyl-glycyl-L-asparagyl-glycyl-L-aspartyl-L-phenylalanyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-prolyl-L-glutamyl-L-glutamyl-L-tyrosyl-L-leucine. drugs.com
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Count |
|---|---|---|---|
| 1 | D-Phe | (d)F | 1 |
| 2 | Pro | P | 3 |
| 3 | Arg | R | 1 |
| 4 | Pro | P | |
| 5 | Gly | G | 5 |
| 6 | Gly | G | |
| 7 | Gly | G | |
| 8 | Gly | G | |
| 9 | Asn | N | 1 |
| 10 | Gly | G | |
| 11 | Asp | D | 1 |
| 12 | Phe | F | 1 |
| 13 | Glu | E | 4 |
| 14 | Glu | E | |
| 15 | Ile | I | 1 |
| 16 | Pro | P | |
| 17 | Glu | E | |
| 18 | Glu | E | |
| 19 | Tyr | Y | 1 |
| 20 | Leu | L | 1 |
A key structural feature of bivalirudin is the presence of a D-phenylalanine (D-Phe) residue at the N-terminus, in contrast to the naturally occurring L-amino acids found in most peptides. nih.govwikipedia.org This modification is a deliberate design choice to enhance the molecule's interaction with thrombin's active site. The N-terminal sequence, D-Phe-Pro-Arg-Pro, is specifically designed to bind directly to the catalytic site of the thrombin enzyme. nih.gov
Structural Domains and Functional Epitopes
Bivalirudin's structure consists of three distinct functional domains: an N-terminal domain that targets thrombin's active site, a C-terminal domain that recognizes a secondary binding site, and a flexible linker connecting the two. researchgate.netmlo-online.com This multi-domain architecture is central to its mechanism of action.
| Domain | Sequence/Composition | Function |
|---|---|---|
| N-Terminal Active Site Binding Domain | D-Phe-Pro-Arg-Pro | Binds to and inhibits the catalytic active site of thrombin. nih.govmlo-online.com |
| Glycine (B1666218) Linker Region | -Gly-Gly-Gly-Gly- | Provides a flexible spacer, connecting the N- and C-terminal domains. nih.gov |
| C-Terminal Anion-Binding Exosite I Recognition Domain | -Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu | Binds to thrombin's anion-binding exosite I, the fibrinogen recognition site. wikipedia.orgmlo-online.com |
The N-terminus of bivalirudin functions as the active site binding domain. mlo-online.com This segment, comprising the sequence D-Phe-Pro-Arg-Pro, directly engages with the catalytic center of thrombin, physically obstructing its enzymatic activity. nih.govresearchgate.net
The C-terminal portion of the peptide is a hirudin-like sequence that serves as the recognition domain for thrombin's anion-binding exosite I. nih.govmlo-online.com This exosite is also known as the fibrinogen-binding site. nih.gov By binding to this secondary site, the C-terminal domain enhances the affinity and specificity of the bivalirudin-thrombin interaction. patsnap.com
Connecting the N-terminal and C-terminal domains is a tetraglycine (B1346897) linker (-Gly-Gly-Gly-Gly-). nih.govvulcanchem.com Glycine-rich linkers are often used in protein engineering to provide structural flexibility. nih.govnih.govigem.org This flexible spacer allows the two terminal domains of bivalirudin to orient themselves optimally and simultaneously bind to their respective sites on the thrombin molecule. nih.gov
Bivalent Thrombin Inhibition Mechanism: Molecular Interactions
Bivalirudin is classified as a bivalent direct thrombin inhibitor because it binds to two distinct sites on the thrombin molecule. nih.govmlo-online.compatsnap.com This dual-binding mechanism confers high affinity and specificity for both circulating and clot-bound thrombin. wikipedia.orgnih.govprospecbio.com
The inhibitory process involves a coordinated interaction:
The C-terminal domain of bivalirudin first binds to thrombin's anion-binding exosite I. wikipedia.orgpatsnap.com This interaction anchors the inhibitor to the enzyme.
Facilitated by the flexible glycine linker, the N-terminal domain then binds to the catalytic active site of thrombin. researchgate.netmlo-online.com
This simultaneous engagement of both the active site and exosite I effectively blocks thrombin from cleaving its primary substrate, fibrinogen, thereby preventing the formation of a fibrin (B1330869) clot. wikipedia.orgpatsnap.com The inhibition is reversible, as thrombin can slowly cleave the bond between arginine-3 and proline-4 in the N-terminal domain of bivalirudin. wikipedia.orgnih.govdrugbank.com This cleavage results in the recovery of thrombin's active site function, contributing to the drug's relatively short half-life. wikipedia.orgpatsnap.comdrugbank.com
Binding Kinetics and Reversibility at the Catalytic Site
Bivalirudin's interaction with thrombin's catalytic site is characterized by high affinity and specificity, yet it is fundamentally reversible. wikipedia.orgnih.gov The N-terminal D-Phe-Pro-Arg-Pro sequence directly blocks the active site, preventing thrombin from cleaving its primary substrate, fibrinogen. nih.govpatsnap.com This direct inhibition is a key feature of its mechanism. nih.gov
The reversibility of this binding is a unique and clinically significant aspect of its design. wikipedia.orgnih.gov Thrombin recognizes the Arginine-Proline (Arg₃-Pro₄) bond within the N-terminal domain of bivalirudin as a cleavage site. wikipedia.org The enzyme slowly hydrolyzes this bond, which leads to the dissociation of the N-terminal fragment from the catalytic site. wikipedia.orgaustinpublishinggroup.com This cleavage results in the recovery of thrombin's enzymatic function, making bivalirudin's anticoagulant effect transient and its activity controllable. wikipedia.orgpatsnap.comnih.gov Once cleaved, the remaining C-terminal fragment has a reduced affinity for thrombin and acts as a weaker, competitive inhibitor. austinpublishinggroup.com
Exosite Binding Dynamics and Specificity
Bivalirudin is a bivalent inhibitor, meaning it binds to two distinct sites on the thrombin molecule: the catalytic site and the anion-binding exosite 1. patsnap.comresearchgate.net Exosite 1 is a region on thrombin that is crucial for recognizing and binding substrates like fibrinogen and the platelet receptor PAR1. austinpublishinggroup.comnih.gov
The specificity of bivalirudin for thrombin is greatly enhanced by its interaction with exosite 1. The C-terminal dodecapeptide portion of bivalirudin (Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu) is rich in acidic amino acid residues, such as aspartic acid (Asp) and glutamic acid (Glu), which allows it to bind with high affinity to the positively charged exosite 1. austinpublishinggroup.comnih.gov This dual-site binding ensures a robust and highly specific inhibition of both circulating and clot-bound thrombin. wikipedia.orgnih.gov By occupying exosite 1, bivalirudin effectively blocks thrombin's interaction with fibrinogen and prevents thrombin-mediated platelet activation. researchgate.netnih.gov
| Bivalirudin Domain | Binding Site on Thrombin | Function |
| N-terminal (D-Phe-Pro-Arg-Pro) | Catalytic Site | Reversible inhibition of enzymatic activity. wikipedia.orgnih.govaustinpublishinggroup.com |
| C-terminal (dodecapeptide) | Anion-Binding Exosite 1 | Enhances binding affinity and specificity; blocks substrate recognition. patsnap.comaustinpublishinggroup.comnih.gov |
| Glycine Linker | Spans between sites | Provides flexibility for dual-site engagement. austinpublishinggroup.com |
Computational and Biophysical Approaches to SAR
The structure-activity relationship (SAR) of bivalirudin has been extensively investigated using a combination of computational modeling and biophysical techniques. These methods provide critical insights into the molecular interactions governing its binding to thrombin.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand like bivalirudin and its protein target. MD simulations performed on thrombin-inhibitor complexes help to relax the structures and analyze the dynamics of the binding. nih.gov These simulations can reveal how the inhibitor settles into the binding pockets and the stability of key interactions, such as hydrogen bonds, over time. plos.org
X-ray Crystallography and NMR Spectroscopy in Complex with Thrombin
X-ray crystallography has provided high-resolution structural data of the bivalirudin-thrombin complex, offering a static yet detailed snapshot of the binding interaction. A joint neutron and X-ray crystallographic analysis of the human α-thrombin-bivalirudin complex has been determined to a resolution of 1.25 Å. nih.gov This study revealed the specific hydration structures of the S1 subsite (part of the active site) and exosite I, which are critical for bivalirudin recognition. nih.gov
The crystallographic data confirmed the protonation states of key catalytic residues. Specifically, it suggested that the Histidine-57 in the catalytic triad (B1167595) is deuterated, while the Serine-195 remains deprotonated, maintaining its nucleophilicity even in the enzyme-product complex state. nih.gov These atomic-level details are invaluable for understanding the precise mechanism of inhibition and the structural basis for bivalirudin's affinity and specificity.
| Biophysical Method | Key Findings for Bivalirudin-Thrombin Interaction |
| X-ray Crystallography | High-resolution (1.25 Å) structure of the complex. nih.gov Detailed hydration patterns in the S1 subsite and Exosite I. nih.gov Confirmed protonation state of catalytic residues (His-57, Ser-195). nih.gov |
| NMR Spectroscopy | (General Application) Provides information on protein dynamics and conformational changes in solution upon ligand binding. |
Mutagenesis Studies of Bivalirudin and Thrombin
Mutagenesis studies, where specific amino acids in either the inhibitor or the enzyme are replaced, are a cornerstone of SAR analysis. Such studies on thrombin have helped to map the functional importance of different regions. For example, rationally designed thrombin mutants, such as replacing Arg-67 and Ile-82 with cysteine residues to constrain the 70-80 loop in exosite 1, have demonstrated the energetic linkage between exosite 1 and the Na⁺-binding site, both of which allosterically regulate thrombin's activity. nih.gov While these specific mutants were not tested directly with bivalirudin, they provide fundamental knowledge about the function of exosite 1, bivalirudin's target. nih.gov
On the inhibitor side, a synthetic cleavage product of bivalirudin (named BV001), which mimics the state after thrombin has cleaved the N-terminal domain, was synthesized to study its residual activity. nih.gov Surprisingly, this cleaved fragment did not inhibit thrombin and, at higher concentrations, appeared to slightly activate it. nih.gov This finding underscores the critical importance of the intact N-terminal domain for inhibitory activity and highlights the precision of bivalirudin's design, where cleavage effectively terminates its primary function. nih.gov
Design Principles for Bivalirudin Analogs and Derivatives
The design of analogs and derivatives of bivalirudin is guided by principles aimed at improving potency, specificity, and pharmacokinetic properties. Bivalirudin itself was designed as a synthetic analog of hirudin, simplifying the natural peptide to the essential domains required for thrombin inhibition. austinpublishinggroup.combachem.com
One key design principle involves introducing conformational constraints. For instance, synthetic peptides based on the C-terminal region of hirudin have been cyclized via disulfide linkages to test different conformational models, such as an alpha-helical structure. nih.gov This approach helps to lock the peptide into its bioactive conformation, potentially increasing affinity.
Another strategy is the modification of the domains that interact with thrombin's subsites (P-sites). Systematic studies on other thrombin inhibitors have shown that modifying the groups at the P2 and P3 sites can lead to a tenfold increase in potency. nih.gov Applying this principle to bivalirudin could involve synthesizing analogs with novel chemical groups in its N-terminal domain to optimize interactions with thrombin's active site pockets.
Furthermore, research into next-generation thrombin inhibitors, such as variegin, highlights the goal of developing analogs with longer half-lives than bivalirudin, potentially allowing for administration as a single bolus rather than a continuous infusion. nih.gov Finally, derivatives have been created by attaching bivalirudin to nanoparticles, a strategy aimed at concentrating the therapeutic agent at the site of thrombosis and potentially adding imaging capabilities. nih.gov
Modification of Amino Acid Residues for Tuned Affinity or Selectivity
Structure-activity relationship (SAR) studies have been crucial in optimizing the design of bivalirudin from its parent molecule, hirudin. The development focused on creating a synthetic peptide with high affinity and selectivity for thrombin while engineering a more predictable pharmacological profile.
The N-terminal (D-Phe)-Pro-Arg-Pro sequence was specifically designed to interact with thrombin's catalytic site. Research into small peptide inhibitors has shown that the D-isomer of Phenylalanine at the P3 position and Proline at the P2 position are optimal for binding. nih.gov The design of new direct thrombin inhibitors using a D-Phe-Pro-D-Arg scaffold yielded tetrapeptides with inhibitory constants (Ki) in the micromolar range, highlighting the intrinsic activity of this N-terminal motif. nih.gov
The C-terminal dodecapeptide is critical for binding to thrombin's exosite 1, and modifications in this region significantly impact affinity. This region of hirudin is rich in acidic residues (Asp and Glu), which interact with the electropositive surface of exosite 1. Studies on synthetic fragments of the hirudin C-terminus have defined the minimal sequence required for anticoagulant activity. A linear 12-residue peptide (hirudin 54-65) showed an IC₅₀ of 3.7 µM in a clotting assay. nih.gov Further research on C-terminal related peptides led to the development of a disulfated decapeptide, NF-22, which exhibited a much more potent IC₅₀ of 0.3 µM, a potency comparable to that of the full bivalirudin molecule (Hirulog-1). nih.gov This demonstrates that modifications such as sulfation of tyrosine residues can dramatically enhance the affinity of the exosite-binding fragment. nih.gov
The combination of these optimized fragments resulted in bivalirudin (Hirulog-1), a highly potent inhibitor with a reported Ki for thrombin of approximately 1.9 to 2.6 nM. google.com
Table 1: Inhibitory Potency of Bivalirudin and Related Analogues/Fragments
| Compound/Analogue | Target/Assay | Key Modification(s) | Reported Inhibitory Potency (Kᵢ or IC₅₀) |
| Bivalirudin (Hirulog-1) | α-Thrombin | Chimeric peptide with N-terminal (D-Phe)-Pro-Arg-Pro and C-terminal hirudin fragment | ~2.0 nM (Kᵢ) |
| Hirudin Fragment (54-65) | Clotting Assay | Linear 12-residue C-terminal fragment | 3.7 µM (IC₅₀) nih.gov |
| [D-Cys⁵⁸, Cys⁶¹]-hirudin⁵⁴⁻⁶⁵ | Clotting Assay | Cyclized C-terminal fragment via disulfide bond | 26 µM (IC₅₀) nih.gov |
| NF-22 | Thrombin Time Assay | Disulfated decapeptide C-terminal analogue | 0.3 µM (IC₅₀) nih.gov |
| d-Phe-Pro-d-Arg-d-Thr-CONH₂ | α-Thrombin (S2238 substrate) | N-terminal tetrapeptide analogue | 0.92 µM (Kᵢ) nih.gov |
Development of Peptide Fragments and Chimeric Constructs
Bivalirudin is itself a chimeric construct, rationally designed by combining two distinct peptide fragments to achieve a synergistic effect. nih.govnih.gov The development process involved identifying the key functional domains of hirudin and linking them synthetically.
The two primary fragments are:
The Catalytic Site Inhibitor: A short peptide sequence, (D-Phe)-Pro-Arg-Pro, that blocks the active site of thrombin. Studies on such tetrapeptide analogues show they possess inhibitory activity on their own, though with significantly lower potency than the full bivalirudin molecule, exhibiting Ki values in the micromolar range. nih.gov
The Exosite 1 Binding Fragment: A dodecapeptide derived from the C-terminus of hirudin (residues 53-64). This fragment binds to thrombin's fibrinogen-binding site. As an isolated peptide, this fragment inhibits thrombin-mediated fibrinogen clotting with a Ki of approximately 0.15 µM (150 nM). mdpi.com
Table 2: Comparative Potency of Bivalirudin and Its Constituent Fragments
| Peptide | Binding Site(s) on Thrombin | Type | Reported Inhibitory Potency (Kᵢ) |
| Bivalirudin | Catalytic Site & Exosite 1 | Chimeric Peptide | ~2.0 nM |
| Hirudin C-Terminal Fragment (53-64) | Exosite 1 | Peptide Fragment | ~150 nM mdpi.com |
| N-Terminal Tetrapeptide Analogues | Catalytic Site | Peptide Fragment | ~920 nM nih.gov |
Thrombin Inhibition Cascade at the Molecular Level
Bivalirudin exerts its anticoagulant effect by directly binding to and inhibiting thrombin, affecting both circulating and clot-bound forms of the enzyme. wikipedia.orgdrugbank.comnih.gov As a bivalent inhibitor, it interacts with two key sites on the thrombin molecule: the active catalytic site and the anion-binding exosite 1. patsnap.comnih.gov This dual binding ensures a specific and potent inhibition of thrombin's procoagulant activities. patsnap.com
Thrombin plays a central role in hemostasis by converting soluble fibrinogen into insoluble fibrin monomers. wikipedia.orgdrugbank.compatsnap.com These monomers then polymerize to form a fibrin mesh, the structural basis of a thrombus. By binding to thrombin's active site, bivalirudin directly blocks this catalytic function. patsnap.comwordpress.com This inhibition prevents the cleavage of fibrinogen, thereby disrupting the formation of fibrin and effectively halting the final step of the coagulation cascade. drugbank.compatsnap.com
Beyond fibrinogen cleavage, thrombin amplifies its own generation by activating key coagulation cofactors, namely Factor V and Factor VIII. wikipedia.orgdrugbank.com It also activates Factor XIII, a transglutaminase that cross-links the fibrin mesh, stabilizing the clot. wikipedia.orgdrugbank.com Bivalirudin's direct inhibition of thrombin interrupts these positive feedback loops. wikipedia.org By preventing thrombin from activating Factors V and VIII, it dampens the propagation of the coagulation cascade. Furthermore, the inhibition of Factor XIII activation results in a less stable thrombus.
Thrombin is the most potent activator of platelets, inducing their activation and aggregation, which are crucial events in thrombosis. wikipedia.orgahajournals.org Bivalirudin effectively inhibits thrombin-mediated platelet activation and aggregation. wikipedia.orgnih.gov Studies have demonstrated that at therapeutic concentrations, bivalirudin completely blocks platelet aggregation induced by high concentrations of exogenous thrombin. nih.gov Unexpectedly, research has also revealed that bivalirudin can significantly inhibit collagen-induced platelet aggregation. ahajournals.orgnih.govahajournals.org This effect is attributed to the blockade of thrombin generation on the surface of collagen-activated platelets, thus preventing the conversion of the platelet surface to a procoagulant state. ahajournals.orgahajournals.org
Research Findings on Bivalirudin's Effect on Platelet Aggregation
| Study Focus | Model/System | Key Finding | Reference |
|---|---|---|---|
| Thrombin-Induced Aggregation | Platelet-rich plasma from PCI patients | Completely blocked platelet aggregation in response to high concentrations of thrombin. | nih.gov |
| Collagen-Induced Aggregation | Platelet-rich plasma from PCI patients | Significantly inhibited collagen-induced platelet aggregation. | ahajournals.org |
| Collagen-Dependent Procoagulant Activity | In vitro patient samples | Blocked the conversion of the platelet surface to a procoagulant state induced by collagen. | ahajournals.org |
| Platelet Activation Markers | Patients undergoing elective PCI | Reduced surface expression of PAC-1 and P-Selectin on platelets compared to heparin. | nih.gov |
Thrombin activates platelets primarily through the cleavage and activation of G protein-coupled Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets. ahajournals.orgnih.gov Bivalirudin's antiplatelet effect is directly linked to its ability to prevent this interaction. Research shows that bivalirudin effectively suppresses thrombin-dependent platelet activation by significantly inhibiting the cleavage of PAR1. ahajournals.orgnih.govahajournals.org
The interaction is complex, as bivalirudin's effect can differ between PAR1 and PAR4. While initial exposure to bivalirudin leads to profound inhibition of signaling from both receptors, some studies report a delayed phase of PAR4-mediated platelet activation. nih.gov This is thought to occur as thrombin slowly cleaves bivalirudin, potentially altering the binding interaction and allowing for some residual PAR4 signaling. nih.gov Other research suggests that while bivalirudin inhibits low-dose PAR1-agonist peptide stimulation, it may not hinder PAR4-agonist peptide stimulation, as PAR4 lacks the specific binding site for bivalirudin that is present on PAR1. nih.gov
Enzymatic Degradation and Molecular Bio-inactivation Pathways
Bivalirudin has a predictable pharmacokinetic profile, in part due to its clearance mechanism which involves enzymatic degradation. patsnap.comnih.gov The primary route of bio-inactivation for bivalirudin is through proteolytic cleavage by various enzymes, including thrombin itself. nih.govnih.gov This is supplemented by renal elimination, which accounts for approximately 20% of its clearance. nih.gov
A unique feature of bivalirudin's mechanism is its own degradation by its target, thrombin. The binding of bivalirudin to thrombin is initially strong but reversible. wikipedia.orgdrugbank.com Thrombin slowly cleaves the Arg3-Pro4 bond within the N-terminal region of the bivalirudin peptide. wikipedia.orgnih.gov This cleavage event results in the recovery of thrombin's active site functions, contributing to the reversibility of its anticoagulant effect. wikipedia.orgdrugbank.com This self-limiting action, where the inhibitor is slowly inactivated by the enzyme it targets, is a key aspect of its molecular bio-inactivation pathway. patsnap.com
Summary of Bivalirudin's Bio-inactivation
| Pathway | Description | Consequence | Reference |
|---|---|---|---|
| Proteolytic Cleavage (General) | Primary mechanism of bio-inactivation. | Metabolism of the drug. | nih.gov |
| Thrombin-Mediated Cleavage | Thrombin slowly cleaves the Arg3-Pro4 bond of bivalirudin. | Leads to reversible binding and recovery of thrombin's active site. | wikipedia.orgdrugbank.comnih.gov |
| Renal Elimination | Approximately 20% of the drug is cleared unchanged by the kidneys. | Contributes to overall clearance from the body. | nih.gov |
A Comprehensive Analysis of Bivalirudin Trifluoroacetic Acid Salt
Mechanistic Pharmacology and Cellular Biochemistry Pre Clinical Focus
Bivalirudin (B194457) is a synthetic 20-amino acid peptide that functions as a specific and reversible direct thrombin inhibitor (DTI). wikipedia.orgdrugbank.comnih.gov It is an analog of hirudin, a naturally occurring anticoagulant found in the saliva of the medicinal leech, Hirudo medicinalis. wikipedia.orgnih.gov Bivalirudin's mechanism involves direct inhibition of thrombin by binding to both the catalytic site and the anion-binding exosite 1 of circulating and clot-bound thrombin. wikipedia.orgpatsnap.comresearchgate.net This action prevents thrombin from cleaving fibrinogen into fibrin (B1330869), a critical step in clot formation. drugbank.compatsnap.com
A key feature of bivalirudin's pharmacokinetic profile is its susceptibility to proteolytic cleavage, which contributes to its reversible action and metabolic clearance. wikipedia.orgnih.govnih.gov Thrombin itself slowly cleaves the Arg3-Pro4 peptide bond within the N-terminal sequence of the bivalirudin molecule. wikipedia.orgresearchgate.net This cleavage results in the dissociation of the bivalirudin fragments from thrombin, leading to the recovery of the thrombin active site's function. wikipedia.orgnih.govresearchgate.net This process of enzymatic degradation by its target enzyme contributes to the drug's relatively short half-life and predictable anticoagulant effect. patsnap.comnih.gov Besides thrombin, other blood proteases also contribute to the metabolic inactivation of bivalirudin through proteolytic cleavage. nih.govaustinpublishinggroup.com
In vitro studies are crucial for determining the metabolic stability of a drug, which is its susceptibility to biotransformation. nih.gov For bivalirudin, the primary mechanism of clearance from plasma is a combination of proteolytic cleavage (accounting for approximately 80% of its metabolism) and renal elimination (about 20%). drugbank.comnih.govnih.gov This metabolic pathway gives bivalirudin a half-life of about 25 minutes in individuals with normal renal function. patsnap.comnih.govnih.gov Studies have examined the stability of bivalirudin in intravenous solutions, finding that when prepared in dextrose 5% in water and protected from light, it can maintain its therapeutic activity and stability at room temperature for up to 48 hours. researchgate.net The metabolic stability is assessed by measuring the drug's concentration and its anticoagulating effect on human plasma over time, often using assays like the partial thromboplastin (B12709170) time (PTT). researchgate.net
Bivalirudin is one of several direct thrombin inhibitors used in clinical practice, alongside others like argatroban (B194362) and lepirudin (a recombinant hirudin). nih.govoup.com While all directly target thrombin, their mechanisms and properties exhibit key differences.
The mechanism of bivalirudin is fundamentally different from that of indirect thrombin inhibitors like unfractionated heparin (UFH) and low-molecular-weight heparins (LMWH).
Antithrombin Dependence: Heparins exert their anticoagulant effect indirectly by binding to and activating antithrombin (also known as antithrombin III). nih.govwordpress.comwikipedia.org This activated antithrombin then inactivates thrombin and other coagulation factors, notably Factor Xa. wordpress.comwikipedia.org In contrast, bivalirudin's action is direct and does not require a cofactor like antithrombin. wikipedia.orgpatsnap.comnih.gov This independence from antithrombin leads to a more predictable and consistent anticoagulant response, as the levels of endogenous antithrombin can vary between individuals. patsnap.comiperfusion.org
Platelet Factor 4 (PF4) Binding: A significant clinical distinction is that bivalirudin does not bind to Platelet Factor 4 (PF4), a protein released from platelets. nih.govnih.govresearchgate.net Heparin, however, can form complexes with PF4. nih.govahajournals.orgahajournals.org In some patients, the immune system produces antibodies against these heparin-PF4 complexes, leading to a serious condition called heparin-induced thrombocytopenia (HIT), which paradoxically causes widespread thrombosis. nih.govahajournals.orgwikipedia.org Because bivalirudin does not interact with PF4, it does not carry the risk of inducing HIT and is a recommended anticoagulant for patients who have or are at risk of developing this syndrome. nih.govnih.govdrugs.com
Bivalirudin and hirudin (and its recombinant analog, lepirudin) are both bivalent DTIs, meaning they bind to both the catalytic site and exosite 1 of thrombin, which accounts for their high affinity and specificity. nih.govresearchgate.net However, a critical difference lies in the reversibility of this binding.
Binding and Reversibility: The binding of hirudin and lepirudin to thrombin is essentially irreversible, forming a very stable, non-covalent complex. austinpublishinggroup.com In contrast, bivalirudin's binding is reversible. wikipedia.orgnih.govpatsnap.com As previously mentioned, thrombin slowly cleaves bivalirudin, which allows for the eventual recovery of thrombin function. wikipedia.orgresearchgate.net This reversibility contributes to bivalirudin's shorter half-life (approximately 25 minutes) compared to hirudin derivatives like lepirudin (around 80 minutes). nih.govresearchgate.net
Metabolism and Immunogenicity: Bivalirudin is primarily cleared through enzymatic metabolism, with a smaller portion undergoing renal excretion. nih.govnih.gov Hirudin derivatives, on the other hand, are predominantly cleared by the kidneys. nih.gov Furthermore, bivalirudin has demonstrated low immunogenicity compared to hirudin. nih.govresearchgate.net These properties make bivalirudin a distinct therapeutic agent compared to its parent compound, hirudin.
Data Tables
Table 1: Comparative Mechanistic Properties of Anticoagulants
| Feature | Bivalirudin | Heparin (Unfractionated) | Hirudin/Lepirudin |
|---|---|---|---|
| Mechanism of Action | Direct Thrombin Inhibitor | Indirect Thrombin Inhibitor | Direct Thrombin Inhibitor |
| Target | Thrombin (Catalytic Site & Exosite 1) wikipedia.orgpatsnap.com | Antithrombin (activator), which then inhibits Thrombin & Factor Xa nih.govwordpress.com | Thrombin (Catalytic Site & Exosite 1) nih.govresearchgate.net |
| Cofactor Requirement | None (Antithrombin Independent) wikipedia.orgpatsnap.com | Antithrombin nih.govwordpress.com | None (Antithrombin Independent) |
| Binding Reversibility | Reversible (cleaved by thrombin) wikipedia.orgresearchgate.net | Reversible | Pseudo-irreversible austinpublishinggroup.com |
| Platelet Factor 4 (PF4) Binding | No nih.govnih.gov | Yes nih.govahajournals.org | No |
| Risk of HIT | No wikipedia.orgnih.gov | Yes nih.govwikipedia.org | No |
| Primary Clearance | Proteolytic Cleavage (~80%) drugbank.comnih.gov | Reticuloendothelial System | Renal Excretion nih.gov |
| Half-life (Normal Renal Fx) | ~25 minutes patsnap.comnih.gov | ~1-2 hours wikipedia.org | ~80 minutes nih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Antithrombin |
| Argatroban |
| Bivalirudin |
| Bivalirudin Trifluoroacetic Acid Salt |
| Dabigatran |
| Desirudin |
| Dextrose |
| Factor Xa |
| Fibrin |
| Fibrinogen |
| Heparin |
| Hirudin |
| Lepirudin |
| Platelet Factor 4 (PF4) |
| Protamine |
| Thrombin |
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for the purity and impurity profiling of pharmaceuticals. ijprajournal.com For peptide-based drugs like bivalirudin (B194457), liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is extensively used due to its high sensitivity, resolution, and reproducibility. ijprajournal.compharmaguideline.combiomedres.us These methods are crucial for separating the main compound from closely related impurities, such as process-related impurities or degradation products. iosrjournals.orgsielc.comsielc.com Impurity profiling is a regulatory requirement that ensures the quality and safety of the drug product by identifying and controlling these substances. iosrjournals.orgijprajournal.com
The development and validation of HPLC methods are critical for the reliable analysis of pharmaceutical compounds. pharmaguideline.comwjpmr.com A validated analytical method provides assurance that it is suitable for its intended purpose, which includes identification, purity assessment, and quantitative analysis. pharmaguideline.com For bivalirudin, various HPLC methods have been developed and validated to analyze the drug in different matrices, including bulk drug substances and biological fluids like human plasma. iosrjournals.orgnih.gov Validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method's performance is consistent and reliable. nih.gov A key process impurity that is often monitored is Asp⁹-bivalirudin, which can result from the degradation of the parent drug. sielc.comsielc.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed analytical technique for the separation and analysis of peptides and proteins due to its excellent resolution and the ability to separate molecules based on hydrophobicity. springernature.com In RP-HPLC, a non-polar stationary phase (commonly C18 or C8 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wjpmr.commdpi.com
For bivalirudin analysis, RP-HPLC methods often utilize a C18 stationary phase. iosrjournals.orgnih.govnih.gov The separation of bivalirudin and its impurities is achieved by gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased. sielc.comnih.gov An ion-pairing agent, such as Trifluoroacetic Acid (TFA), is frequently added to the mobile phase. nih.govwaters.com TFA helps to sharpen peaks and improve resolution by forming neutral ion pairs with the charged amino acid residues of the peptide, which enhances their retention on the non-polar stationary phase. waters.com Research has demonstrated the development of RP-HPLC methods with shorter run times than previously reported methods for the analysis of bivalirudin and its impurities. iosrjournals.org For instance, a novel impurity in a bivalirudin formulation was isolated and characterized using preparative RP-HPLC with a C18 column. iosrjournals.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 bioanalytical column nih.gov | C18 (300 Å pore size) nih.gov | Promix MP (Mixed-Mode) sielc.com |
| Mobile Phase | A: 0.1% TFA in water; B: Methanol (gradient) nih.gov | A: 0.1% Formic Acid in water; B: 0.1% Formic Acid in acetonitrile (gradient) chromatographyonline.com | A: 20 mM Na2HPO4 (pH 3.0); B: Acetonitrile (gradient 30-60%) sielc.com |
| Flow Rate | 1.0 mL/min nih.gov | 0.6 mL/min chromatographyonline.com | 1.0 mL/min sielc.com |
| Detection | Fluorescence (after OPA derivatization) nih.gov | MS/MS nih.gov | UV at 215 nm sielc.com |
| Analyte | Bivalirudin nih.gov | Bivalirudin nih.gov | Bivalirudin and Asp⁹-bivalirudin sielc.com |
Ion-Exchange Chromatography (IEX) is a powerful technique for the purification of biomolecules, including peptides, based on their net surface charge. merckmillipore.comfredhutch.orgnih.gov The separation occurs due to the reversible interaction between charged molecules in the sample and oppositely charged functional groups on the IEX stationary phase. merckmillipore.com This method is highly effective for separating molecules with even minor differences in their charge properties. fredhutch.org
In the context of bivalirudin, a novel purification process combining IEX and RP chromatography has been developed. researchgate.net This pseudo-mixed-mode approach utilized an ion exchange resin with a highly hydrophobic backbone, which allowed for the purification of bivalirudin from an initial purity of 80-85% to over 99% with excellent recovery. researchgate.net Furthermore, specialized mixed-mode HPLC columns, which possess both ion-exchange and reversed-phase properties, have been used for the analysis of bivalirudin and its degradation products. sielc.comsielc.com For example, a BIST™ A+ column, which operates in a unique ion-exchange mode, can effectively separate bivalirudin from its Asp⁹ impurity, with retention times controllable by adjusting the mobile phase pH. sielc.com
| Technique | Stationary Phase | Principle | Application for Bivalirudin |
|---|---|---|---|
| Combined IEX-RP Chromatography | Chromalite® PCG1200FS researchgate.net | Pseudo-mixed mode (IEX and hydrophobic interactions) researchgate.net | Purification from 80-85% to >99% purity researchgate.net |
| Mixed-Mode HPLC (BIST™) | BIST™ A+ sielc.com | Ion-exchange with proprietary surface chemistry sielc.com | Separation of Bivalirudin and Asp⁹-bivalirudin sielc.com |
| Mixed-Mode HPLC (Promix) | Promix MP sielc.com | Blend of hydrophobic and ionic interactions sielc.com | Resolution of peptides and proteins sielc.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. eag.comsigmaaldrich.com This technology allows for much faster analyses and higher resolution compared to conventional HPLC. eag.comhplc.eu The smaller particle size results in higher efficiency, but also requires instrumentation capable of handling significantly higher backpressures (up to 100 MPa or more). eag.com UHPLC is particularly valuable in pharmaceutical development for high-throughput screening, purity determination, and quality control. eag.comhplc.eu The increased separation power can reveal low-level impurities that might be missed with standard HPLC methods. chromatographyonline.com While specific UHPLC applications for bivalirudin are not extensively detailed in the provided context, the technique's advantages in separating complex peptide mixtures make it highly suitable for the high-resolution analysis of bivalirudin and its related substances. chromatographyonline.comhplc.eu
Chiral chromatography is a specialized form of liquid chromatography used to separate stereoisomers, which are molecules with the same chemical formula but different spatial arrangements of atoms. nih.govntu.edu.sg Enantiomers, which are non-superimposable mirror images, often exhibit different pharmacological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ntu.edu.sg Common CSPs include those based on polysaccharides or cyclodextrins. ntu.edu.sgresearchgate.net Although bivalirudin is a synthetic peptide constructed from specific L-amino acids, chiral chromatography would be the essential analytical technique to confirm its stereoisomeric purity and ensure the absence of any undesired D-amino acid-containing diastereomers that could potentially form during synthesis. sigmaaldrich.com
The optimization of chromatographic conditions is crucial for achieving a robust and reliable separation. This involves the careful selection of the mobile phase, stationary phase, and detector. wjpmr.com
Mobile Phase: The mobile phase in RP-HPLC for peptides like bivalirudin typically consists of an aqueous component and an organic modifier, most commonly acetonitrile. mdpi.com The pH of the aqueous phase and the use of additives like TFA are critical for controlling selectivity and peak shape. nih.govwaters.com TFA, used at low concentrations (e.g., 0.1%), acts as an ion-pairing reagent and improves chromatographic performance for peptides. waters.com The gradient slope (the rate of change of organic solvent concentration) is a key parameter optimized to achieve the desired resolution between the main peak and impurities. sielc.com
Stationary Phase: The choice of stationary phase is fundamental to the separation. For peptides, C18 columns are standard, but the properties of the silica (B1680970) backbone can be important. iosrjournals.orgnih.gov Wide-pore stationary phases (e.g., 300 Å) are often preferred for larger molecules like peptides and proteins as they allow better access to the bonded phase, leading to improved peak shape and retention. nih.govchromatographyonline.com The development of core-shell particles has also provided columns that offer efficiencies comparable to sub-2 µm UHPLC columns but at lower backpressures. sigmaaldrich.com
Detection Methods (UV, PDA): Ultraviolet (UV) detectors are the most common type used in HPLC. perkinelmer.comshimadzu.com They measure the absorbance of light by the analyte at a specific wavelength. shimadzu.com For peptides, detection is often performed at low wavelengths, such as 215-220 nm, where the peptide bond absorbs light. sielc.comshimadzu.com A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard UV detector. perkinelmer.comgentechscientific.com Instead of measuring at one or a few pre-selected wavelengths, a PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram. shimadzu.comgentechscientific.com This provides not only quantitative data but also qualitative spectral information, which is invaluable for peak identification and assessing peak purity by comparing spectra across a single peak. shimadzu.com
| Detector Type | Principle | Advantages in Bivalirudin Analysis | Typical Wavelengths |
|---|---|---|---|
| UV/Vis Detector | Measures absorbance at specific, pre-selected wavelengths. shimadzu.com | Robust and widely used for quantification. perkinelmer.com | 215 nm, 220 nm, 275 nm. sielc.comsielc.comshimadzu.com |
| Photodiode Array (PDA) Detector | Acquires a full UV-Vis spectrum at each time point across the chromatogram. shimadzu.comgentechscientific.com | Allows for peak purity assessment, impurity identification by spectral comparison, and method development. perkinelmer.comshimadzu.com | Full scan (e.g., 190-800 nm). eag.comgentechscientific.com |
Spectroscopic Methods
Circular Dichroism for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a pivotal technique for investigating the secondary structure of peptides like bivalirudin. This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformational arrangement.
Detailed research findings indicate that the solvent environment and the presence of counter-ions, such as trifluoroacetate (B77799) (TFA), can influence the secondary structure of peptides. nih.govresearchgate.net TFA, often a remnant from the purification process of synthetic peptides, can affect the peptide's conformation. nih.govnih.gov Studies on other peptides have shown that TFA can induce an increase in α-helical content. nih.gov While specific CD spectral data for bivalirudin trifluoroacetic acid salt is not extensively published in readily available literature, the principles of CD analysis suggest that it would be used to confirm the peptide's folding characteristics and to assess conformational stability under various conditions. It is known that TFA can effectively dissolve peptides and prevent the formation of unwanted secondary structures or aggregates during analysis. nih.gov
Peptide Sequencing and Amino Acid Analysis for Purity and Identity Confirmation
Confirming the primary structure and amino acid composition is a cornerstone of bivalirudin's quality control, ensuring its identity and purity. fda.gov
Peptide Sequencing: The precise order of the 20 amino acids in bivalirudin (Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu) is confirmed using a combination of methods. prospecbio.comnih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for this purpose. nih.govrsc.org Tandem mass spectrometry (MS/MS) experiments are performed to fragment the peptide, and the resulting fragment ions are analyzed to verify the amino acid sequence. nih.gov This provides definitive identification of the bivalirudin molecule. fda.govnih.gov
Amino Acid Analysis (AAA): This technique is employed to determine the quantitative amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified, typically by chromatography. This analysis verifies that the correct ratios of each amino acid are present, confirming the peptide's identity and providing a measure of its purity. fda.govmdpi.com For instance, the analysis would confirm the presence of the four consecutive glycine (B1666218) residues that link the two functional domains of the peptide. rsc.org
Together, these methods provide a comprehensive confirmation of bivalirudin's primary structure, which is critical for its biological function. fda.gov
Stability-Indicating Methods for Degradation Product Analysis
Stability-indicating analytical methods are crucial for monitoring the degradation of bivalirudin and ensuring that any impurities that may form during its manufacture or storage are detected and quantified. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose. chromatographyonline.comiosrjournals.org
These methods are designed to separate the intact bivalirudin from all potential degradation products and process-related impurities. sielc.comsielc.com A typical stability-indicating method utilizes a reversed-phase column (e.g., C18) with a gradient elution system. chromatographyonline.comiosrjournals.org The mobile phase often consists of an aqueous buffer (sometimes containing an ion-pairing agent like TFA) and an organic modifier like acetonitrile. iosrjournals.orgresearchgate.net The method's effectiveness is demonstrated by its ability to resolve the main bivalirudin peak from known and potential impurities, ensuring that the assay for the active ingredient is specific and accurate over time. sielc.com The development of these methods often involves challenging the drug with stress conditions (forced degradation) to generate potential degradants. nih.gov
Identification and Characterization of Known and Novel Impurities (e.g., Asp9-Bivalirudin, Gly-related impurities)
The quality of bivalirudin is determined by its impurity profile. Regulatory guidelines require the identification and characterization of impurities above certain thresholds. iosrjournals.orgresearchgate.net Liquid chromatography combined with mass spectrometry (LC-MS) is the primary tool for identifying and characterizing these impurities. nih.govnih.gov
Several process-related impurities and degradation products of bivalirudin have been identified:
[Asp⁹]-Bivalirudin: This is a significant impurity that can form during both the synthesis process and as a degradation product. sielc.comresearchgate.net It arises from the deamidation of the asparagine residue at position 9 (Asn⁹) to form aspartic acid. This can result in two isomers, α-Asp⁹ and β-Asp⁹-bivalirudin, the latter involving an iso-peptide bond. iosrjournals.orgclearsynth.comaxios-research.com These impurities have a molecular weight of 2181.27 Da, slightly different from bivalirudin's 2180.29 Da. iosrjournals.org
Glycine-related impurities: Due to the repetitive tetra-glycine sequence, impurities related to the insertion or deletion of a glycine residue can occur during solid-phase peptide synthesis. rsc.orgnih.gov These are known as [plus-Gly]-bivalirudin (molecular weight 2237.34 Da) and [des-Gly]-bivalirudin (molecular weight 2123.23 Da), respectively. iosrjournals.org
Other Impurities: Other identified impurities include truncated forms like Bivalirudin(12-20) and diastereomers such as D-Phe¹²-bivalirudin. iosrjournals.orgresearchgate.net Recently, a novel impurity with a molecular weight of 1683.6884 Da was identified and characterized using high-resolution mass spectrometry and NMR. iosrjournals.org
The table below summarizes key known impurities of Bivalirudin.
| Impurity Name | Molecular Weight (Da) | Description |
| [α-Asp⁹]-Bivalirudin | 2181.27 | Deamidation product of Asn⁹ |
| [β-Asp⁹]-Bivalirudin | 2181.27 | Deamidation product of Asn⁹ (iso-peptide bond) |
| [plus-Gly]-Bivalirudin | 2237.34 | Insertion of a Glycine residue |
| [des-Gly]-Bivalirudin | 2123.23 | Deletion of a Glycine residue |
| Bivalirudin(12-20) | 1168.25 | Truncated peptide fragment |
Data sourced from multiple research findings. rsc.orgiosrjournals.org
Forced Degradation Studies and Pathway Elucidation (pH, temperature, oxidation, light)
Forced degradation, or stress testing, is a critical component of drug development that helps to establish the intrinsic stability of a molecule and identify its likely degradation pathways. nih.govpharmtech.com These studies involve subjecting the this compound to conditions more severe than those used in accelerated stability testing. veeprho.comnih.gov
The goal is to induce degradation to an extent (typically 5-20%) that allows for the reliable detection and characterization of degradation products, which in turn helps in developing and validating stability-indicating methods. nih.govveeprho.com
Common forced degradation conditions for peptides like bivalirudin include:
Hydrolysis: The peptide is exposed to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at various temperatures. veeprho.comresearchgate.net This helps identify sites prone to hydrolysis, such as the deamidation of asparagine (Asn) and glutamine (Gln) residues or cleavage of the peptide backbone. The formation of [Asp⁹]-bivalirudin is a known hydrolytic degradation pathway. researchgate.net
Oxidation: The peptide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess the susceptibility of amino acid residues like methionine, cysteine, tryptophan, tyrosine, and histidine to oxidation.
Thermal Stress: Bivalirudin is exposed to high temperatures, both in solid form and in solution, to evaluate its thermal stability. veeprho.com Since peptides are sensitive to heat, these studies must be carefully controlled to avoid excessive degradation. veeprho.com
Photostability: The drug is exposed to light sources specified by ICH guidelines (e.g., a combination of visible and UV light) to determine its sensitivity to photodegradation. nih.gov Studies have shown that bivalirudin solutions are protected from light to ensure stability. researchgate.net
The data gathered from these studies are essential for understanding the chemical behavior of bivalirudin, which informs the development of stable formulations and the selection of appropriate packaging and storage conditions. nih.gov
The table below outlines typical conditions used in forced degradation studies.
| Stress Condition | Agent/Parameter | Typical Duration |
| Acid Hydrolysis | 0.1 N - 1 N HCl at RT or elevated temp (e.g., 60°C) | Up to 24 hours or more |
| Base Hydrolysis | 0.1 N - 1 N NaOH at RT | Up to 24 hours or more |
| Oxidation | 3% H₂O₂ at RT | Several hours |
| Thermal (Solid) | 50°C, 60°C, 70°C | Several days |
| Thermal (Solution) | 60°C | Up to 24 hours |
| Photostability | ICH-compliant light source | As per ICH Q1B |
Data represents generalized conditions for pharmaceutical stress testing. veeprho.comresearchgate.net
Preclinical Research Models and Methodologies Focus on Mechanistic Insights
In Vitro Coagulation Assays
In vitro coagulation assays are crucial for characterizing the anticoagulant properties of Bivalirudin (B194457). These tests, conducted in research matrices like platelet-poor plasma, provide quantitative data on how the compound affects different stages of the clotting process.
Bivalirudin demonstrates its anticoagulant effect by prolonging key clotting time parameters in a concentration-dependent manner. glpbio.com As a direct thrombin inhibitor, it directly binds to and inactivates thrombin, which is the final enzyme in the common coagulation pathway responsible for converting fibrinogen to fibrin (B1330869). researchgate.net This direct action leads to a measurable increase in the Thrombin Time (TT), which specifically assesses the fibrinogen-to-fibrin conversion. researchgate.net
Furthermore, Bivalirudin prolongs the Activated Partial Thromboplastin (B12709170) Time (aPTT) and the Prothrombin Time (PT). glpbio.com The aPTT measures the integrity of the intrinsic and common coagulation pathways, while the PT assesses the extrinsic and common pathways. mdpi.com By inhibiting thrombin, a key component of the common pathway, Bivalirudin affects the results of both tests. glpbio.commdpi.com However, studies have shown that there can be considerable variation and poor correlation between aPTT results and the actual administered dose of Bivalirudin, highlighting high interpatient variability in this measurement. nih.govnih.gov
Table 1: Effect of Bivalirudin on Standard Coagulation Assays
| Assay | Pathway(s) Measured | Effect of Bivalirudin | Mechanistic Rationale |
|---|---|---|---|
| Thrombin Time (TT) | Fibrin formation | Prolonged | Direct inhibition of thrombin prevents the conversion of fibrinogen to fibrin. glpbio.comresearchgate.net |
| Activated Partial Thromboplastin Time (aPTT) | Intrinsic and Common | Prolonged | Inhibition of thrombin in the common pathway slows clot formation. glpbio.commdpi.com |
| Prothrombin Time (PT) | Extrinsic and Common | Prolonged | Inhibition of thrombin in the common pathway slows clot formation. glpbio.commdpi.com |
Chromogenic substrate assays offer a more specific method for quantifying the activity of Bivalirudin. nih.gov In this type of assay, a fixed amount of thrombin is added to a plasma sample containing Bivalirudin. nih.gov The residual, uninhibited thrombin then cleaves a synthetic chromogenic substrate, which releases a colored compound (like para-Nitro-Aniline or pNA). austinpublishinggroup.com The rate of color change, measured spectrophotometrically at 405 nm, is inversely proportional to the concentration of Bivalirudin in the sample. austinpublishinggroup.com
These assays provide a quantitative measurement of Bivalirudin's thrombin inhibition activity and are available in automated formats for clinical laboratory instruments. austinpublishinggroup.comresearchgate.net Research indicates that chromogenic assays show a better correlation with the administered Bivalirudin dose compared to global clotting assays like the aPTT, suggesting improved reliability for monitoring. nih.govresearchgate.net The dynamic range for these assays can extend from approximately 0.3 to 6.0 μg/mL, and even higher with sample dilution, making them suitable for various research applications. austinpublishinggroup.com
Cell-Based Assays
Cell-based assays are instrumental in understanding how Bivalirudin affects the cellular components of hemostasis and inflammation, particularly platelets and endothelial cells.
Bivalirudin effectively inhibits thrombin-induced platelet activation and aggregation. glpbio.comnih.gov Thrombin is a potent platelet agonist that activates platelets through Protease-Activated Receptors (PARs), specifically PAR1 and PAR4. nih.govnih.gov Studies have shown that Bivalirudin infusion markedly inhibits the cleavage of PAR1 on the platelet surface, thereby suppressing thrombin-mediated platelet activation. nih.gov
Interestingly, research reveals a biphasic platelet response to thrombin in the presence of Bivalirudin. nih.govnih.gov Initially, there is profound inhibition of both PAR1 and PAR4 signaling. nih.govnih.gov This is followed by a delayed activation phase that is primarily driven by PAR4 signaling, which can still result in significant platelet responses. nih.gov Unexpectedly, Bivalirudin has also been found to significantly inhibit collagen-induced platelet aggregation, an effect attributed to its inhibition of the thrombin positive feedback loop that occurs secondary to initial collagen-platelet interaction. nih.gov
Table 2: Bivalirudin's Impact on Thrombin-Induced Platelet Activation
| Parameter | Method | Finding | Mechanistic Insight |
|---|---|---|---|
| Platelet Aggregation | Light Transmission Aggregometry | Markedly inhibited | Bivalirudin blocks thrombin from activating platelets. nih.gov |
| PAR1 Cleavage | Flow Cytometry | Significantly inhibited | Bivalirudin binds to thrombin, preventing it from cleaving and activating PAR1 on the platelet surface. nih.gov |
| Intracellular Calcium Mobilization | Fluorometric Assays | Biphasic response observed | Initial profound inhibition followed by a delayed PAR4-mediated activation phase. nih.gov |
| Procoagulant Activity | Flow Cytometry | Inhibited (collagen-induced) | By blocking thrombin generation, Bivalirudin prevents the conversion of the platelet surface to a procoagulant state. nih.gov |
Thrombin can induce endothelial cell activation and increase vascular permeability, contributing to inflammation and edema. Research using Human Umbilical Vein Endothelial Cells (HUVECs) has shown that Bivalirudin can protect the endothelial barrier from thrombin-induced hyperpermeability. medchemexpress.comnih.gov The mechanism involves the sphingosine-1-phosphate (S1P) pathway. Thrombin increases S1P levels and the expression of its receptor, S1PR2, which leads to endothelial barrier disruption. nih.gov Bivalirudin effectively blocks this thrombin-induced effect by inhibiting the increase in S1P and the subsequent upregulation of S1PR2. nih.gov This protective effect was observed to be valid under pathological procoagulant circumstances. nih.gov Furthermore, Bivalirudin has been shown to reverse the abnormal distribution of cytoskeletal proteins like β-catenin in HUVECs that is induced by thrombin. medchemexpress.com
Animal Models for Mechanistic Studies
Animal models are essential for studying the mechanistic effects of Bivalirudin in vivo. In a thromboplastin-induced lung thrombosis mouse model, a micellar formulation of Bivalirudin accumulated in lung thrombi at a rate tenfold higher than free Bivalirudin and demonstrated significantly higher anticoagulant activity. glpbio.com Similarly, in a ferric chloride-induced carotid artery thrombosis model in mice, Bivalirudin micelles showed superior anticoagulant effects compared to the free drug. glpbio.com
Other studies have utilized different mouse models to explore Bivalirudin's effects beyond anticoagulation. In a model of respiratory syncytial virus (RSV) infection in mice, intravenous Bivalirudin administration significantly reduced inflammatory cell infiltration, levels of inflammatory cytokines, and abnormal clotting parameters in the lungs. medchemexpress.com In a type III collagen-induced thrombosis model, Bivalirudin significantly inhibited thrombus volume, particularly in mice lacking the P2Y12 receptor. medchemexpress.com These models provide valuable insights into the drug's antithrombotic and anti-inflammatory mechanisms in a complex biological system.
In Vivo Antithrombotic Models: Design and Readouts (e.g., Venous and Arterial Thrombosis Models)
Preclinical evaluation of Bivalirudin Trifluoroacetic Acid Salt has utilized a variety of in vivo animal models to characterize its antithrombotic efficacy, particularly in arterial thrombosis scenarios. ahajournals.org These models are designed to simulate clinical conditions of thrombus formation and provide mechanistic insights into the drug's action.
Arterial Thrombosis Models: The majority of preclinical data for bivalirudin comes from arterial thrombosis models, which reflect its primary clinical applications. ahajournals.org
Rat Carotid Endarterectomy Model: In this model, bivalirudin was shown to inhibit the deposition of both platelets and fibrin, which was quantified through electron microscopy of the resulting thrombi. ahajournals.org
Rat Aortic Thrombolysis Model: When administered with tissue-type plasminogen activator, bivalirudin demonstrated an ability to decrease the time required for reperfusion in rats with induced aortic thrombi. ahajournals.org
Rabbit Thrombin Injection Model: In rabbits, the intracarotid injection of thrombin induces platelet accumulation in the brain. Bivalirudin effectively decreased the accumulation of radiolabeled platelets in this model. ahajournals.org
Porcine Coronary Stent Thrombosis Model: An ex vivo porcine model using an extracorporeal circuit has been employed to assess stent thrombosis. In pigs pre-treated with dual antiplatelet therapy, bivalirudin significantly reduced thrombus formation by approximately 61% compared to saline control. nih.gov
Baboon Arteriovenous Shunt Model: In baboons, bivalirudin was effective in reducing the deposition of platelets and fibrin in various arteriovenous shunt configurations, including those with collagen-coated surfaces designed to be highly thrombogenic. ahajournals.org
Venous Thrombosis Models: While bivalirudin's efficacy was not demonstrated in a vein-specific model in its original New Drug Application (NDA), general venous thrombosis models are standard in preclinical anticoagulant development. ahajournals.orgmdpi.com These models, such as the inferior vena cava (IVC) stenosis model in rodents, are designed to study thrombus formation under conditions of reduced blood flow and endothelial activation, key components of venous thromboembolism. mdpi.comnih.gov Another common model is the Wessler model of venous stasis-induced thrombosis, which has been used in rabbits to evaluate the prothrombotic potential of various hemostatic agents. plos.org
Key readouts from these models provide quantitative measures of antithrombotic activity:
Thrombus Weight/Size: The primary endpoint in many models is the physical measurement of the resulting clot. nih.govmdpi.com
Platelet and Fibrin Deposition: Histological and microscopic analysis is used to assess the composition of the thrombus, specifically the extent of platelet and fibrin accumulation. ahajournals.org
Time to Occlusion/Reperfusion: In models of arterial injury, the time it takes for a vessel to become blocked by a thrombus or, conversely, the time to restore blood flow (reperfusion) after thrombolysis, are critical functional readouts. ahajournals.org
Blood Flow: Continuous monitoring of blood flow through the affected vessel provides a dynamic assessment of thrombotic occlusion. ahajournals.org
| Animal Model | Model Design | Key Readout(s) | Observed Effect of Bivalirudin |
|---|---|---|---|
| Rat | Carotid Artery Endarterectomy | Platelet and fibrin deposition (via electron microscopy) | Inhibited deposition ahajournals.org |
| Rat | Aortic thrombi with t-PA administration | Reperfusion time | Decreased reperfusion time ahajournals.org |
| Rabbit | Intracarotid thrombin injection | 111In-oxine–labeled platelet accumulation | Decreased platelet accumulation ahajournals.org |
| Pig | Coronary stent thrombosis (ex vivo) | Thrombus formation (% reduction) | ~61% reduction in thrombus formation nih.gov |
| Baboon | Femoral arteriovenous access shunt | Platelet and fibrin deposition | Reduced deposition ahajournals.org |
Assessment of Coagulation Parameters in Animal Plasma (e.g., ACT, TAT levels)
The anticoagulant effect of bivalirudin is quantified in preclinical studies by measuring its impact on various coagulation parameters in animal plasma. These assays provide insight into the drug's mechanism and intensity of action.
Activated Clotting Time (ACT): ACT is a common whole-blood coagulation assay used to monitor bivalirudin's effects. nih.govnih.gov It provides a measure of the time it takes for whole blood to clot upon activation. Preclinical studies show a predictable, linear relationship and a dose-dependent prolongation of ACT with increasing bivalirudin concentrations. frontiersin.orgnih.gov
Activated Partial Thromboplastin Time (aPTT): The aPTT is another standard plasma-based clotting assay that assesses the intrinsic and common pathways of coagulation. Bivalirudin produces a dose-dependent prolongation of aPTT. nih.gov However, the correlation between aPTT and bivalirudin concentration can be poor compared to more specific assays. nih.gov
Thrombin Time (TT) and Dilute Thrombin Time (dTT): As a direct thrombin inhibitor, bivalirudin strongly influences the thrombin time, which directly measures the rate of fibrin formation when thrombin is added to plasma. nih.gov The dilute TT assay shows a strong correlation with bivalirudin concentration and is considered a reliable monitoring tool. nih.govuw.edu
Prothrombin Fragment 1.2 (F1.2): F1.2 is a peptide released during the conversion of prothrombin to thrombin, making it a direct marker of in vivo thrombin generation. In in vitro studies using platelet-poor plasma, bivalirudin delayed the onset of F1.2 formation. However, unlike heparin, it did not significantly reduce the peak levels of F1.2 generated compared to non-anticoagulated samples, highlighting a key mechanistic difference in the mode of thrombin inhibition. nih.gov
| Parameter | Assay Type | Effect of Bivalirudin in Preclinical Plasma |
|---|---|---|
| Activated Clotting Time (ACT) | Whole Blood Clotting | Dose-dependent prolongation nih.gov |
| Activated Partial Thromboplastin Time (aPTT) | Plasma Clotting | Dose-dependent prolongation nih.gov |
| Thrombin Time (TT) / Dilute TT (dTT) | Plasma Clotting | Strong, dose-dependent prolongation nih.govnih.gov |
| Prothrombin Fragment 1.2 (F1.2) | Immunoassay | Delayed onset of formation, but no significant change in peak levels nih.gov |
Molecular Biomarker Analysis in Preclinical Samples (e.g., Inflammatory Markers, Thrombin Generation)
Beyond standard clotting times, molecular biomarker analysis in preclinical samples provides deeper mechanistic understanding of bivalirudin's effects on the coagulation cascade and related biological pathways.
Thrombin Generation Assays (TGA): TGA, often performed using a fluorogenic substrate (Thrombinoscope), measures the dynamics of thrombin generation and decay over time in plasma. This provides a more comprehensive picture than endpoint clotting assays. nih.gov
Lag Time and Time to Peak: In TGAs performed on platelet-poor plasma, increasing concentrations of bivalirudin progressively delayed the onset of thrombin formation, reflected by an increased lag time and time to peak thrombin generation. nih.govnih.gov
Endogenous Thrombin Potential (ETP): A key finding from preclinical TGA studies is that bivalirudin does not dose-dependently decrease the total amount of thrombin generated (ETP). nih.gov The ETP was largely maintained even at higher concentrations, suggesting that the capacity to generate thrombin is not fully abrogated by the drug. This contrasts with heparin, which dose-dependently reduces ETP. nih.govnih.gov This indicates that while bivalirudin effectively delays and inhibits active thrombin, it allows for the potential generation of thrombin to be preserved, which may be relevant for hemostasis. nih.gov
Inflammatory Markers: While specific preclinical studies focusing solely on bivalirudin's effect on inflammatory markers are not extensively detailed in the provided context, the methodology for such analysis is well-established in animal models. For example, in porcine models, serum concentrations of various cytokines and inflammatory biomarkers can be measured using immunoassays. nih.gov Relevant markers could include interleukins (e.g., IL-1β, IL-6, IL-10) and C-reactive protein (CRP). nih.govnih.gov Clinical data indicates that bivalirudin has anti-inflammatory effects comparable to heparin, suggesting a potential area for further preclinical investigation. nih.gov Another relevant biomarker is Platelet Factor 4 (PF4), an antibody to which is a hallmark of heparin-induced thrombocytopenia (HIT); bivalirudin does not interact with PF4, which is a key molecular advantage. frontiersin.orgnih.gov
| TGA Parameter | Effect of Increasing Bivalirudin Concentration | Mechanistic Insight |
|---|---|---|
| Lag Time | Progressively increased | Delayed onset of thrombin formation nih.govnih.gov |
| Time to Peak Thrombin | Progressively increased | Delayed achievement of maximum thrombin concentration nih.gov |
| Endogenous Thrombin Potential (ETP) | Largely maintained / Not dose-dependently decreased | Capacity to generate thrombin is not fully abrogated nih.govnih.gov |
| Peak Thrombin | Not dose-dependently decreased | The maximum amount of thrombin formed is not reduced nih.gov |
Pharmacodynamic Studies in Animal Models (Dose-Response Relationships at the Molecular Level)
Pharmacodynamic (PD) studies in animal models are crucial for establishing the relationship between the dose (or concentration) of bivalirudin and its anticoagulant effect at a molecular and functional level. These studies confirm that the drug's action is predictable and quantifiable.
The pharmacodynamic response to bivalirudin is characterized by a direct, concentration-dependent effect on its molecular target, thrombin. nih.gov This relationship is evaluated using various assays in preclinical animal models.
Dose-Dependent Prolongation of Clotting Times: A fundamental PD finding is the direct, dose-dependent prolongation of clotting times such as ACT, aPTT, and TT in animal plasma. nih.govaustinpublishinggroup.com Dose-response curves generated from these assays show that as the concentration of bivalirudin increases, the time to clot formation is extended in a predictable manner. austinpublishinggroup.comresearchgate.net
Direct Response PD Model: The relationship between bivalirudin concentration and its effect aligns with a direct response PD model. nih.gov This model is appropriate as bivalirudin is administered in its active form and directly inhibits the final enzyme in the clotting cascade, thrombin, without requiring metabolic activation. nih.gov
Therapeutic Index Assessment: Dose-ranging studies in animal models, such as rodent models of carotid artery thrombosis and tail transection bleeding, are used to establish the therapeutic index. nih.gov These studies define the range of doses that provide effective antithrombosis without causing excessive bleeding, linking the molecular dose-response to both efficacy and safety outcomes.
Gradual Dose-Response: Compared to other anticoagulants, bivalirudin can exhibit a more gradual dose-response curve in certain assays like the thrombin generation test. nih.gov This suggests a more predictable and potentially more controllable anticoagulant effect across a broad range of concentrations.
The results from these PD studies are essential for informing the dosing regimens used in clinical trials and practice, ensuring that therapeutic levels of anticoagulation are achieved and maintained.
Future Directions and Emerging Research Avenues
Development of Next-Generation Bivalirudin (B194457) Analogs with Tuned Properties
The rational design of bivalirudin, based on the structure of the natural anticoagulant hirudin, has paved the way for the development of new and improved analogs. nih.gov Research is now focused on creating next-generation direct thrombin inhibitors (DTIs) with properties tailored for superior performance. A significant area of exploration involves discovering novel DTIs from natural sources, such as tick salivary transcriptomes, and optimizing their pharmacological activity. nih.gov
Key research findings include the development of variegin and ultravariegin, two novel DTIs that demonstrate significantly higher potency than bivalirudin. nih.gov These analogs exhibit a wider therapeutic index, achieving a potent antithrombotic effect with a reduced risk of bleeding compared to both unfractionated heparin and bivalirudin. nih.gov The development of such drug-like molecules aims to improve upon the existing therapeutic toolbox, diversifying the library of available pharmacophores. mdpi.com The binding of bivalirudin is reversible, a characteristic that future analogs may seek to modulate for different clinical scenarios. taylorandfrancis.com
Table 1: Comparison of Bivalirudin and Next-Generation Analogs
| Feature | Bivalirudin | Variegin/Ultravariegin | Research Goal |
|---|---|---|---|
| Origin | Synthetic, based on hirudin nih.gov | Derived from tick saliva transcriptome nih.gov | Discover novel anticoagulant scaffolds |
| Potency (vs. Bivalirudin) | Baseline | Up to 445-fold higher thrombin inhibition nih.gov | Enhance antithrombotic efficacy |
| Therapeutic Index | Standard | 3-to-7-fold wider (less bleeding) nih.gov | Improve safety profile |
| Reversal | No specific reversal agent | Proof-of-principle for antibody-based reversal nih.gov | Increase clinical controllability |
Exploration of Novel Binding Interactions and Off-Target Effects at the Molecular Level
A deeper understanding of bivalirudin's molecular interactions is crucial for refining its use and designing safer analogs. Bivalirudin functions as a specific and direct thrombin inhibitor by bivalently binding to thrombin. nih.govnih.gov Its structure allows it to interact with both the active catalytic site and the anion-binding exosite I of thrombin. taylorandfrancis.comnih.govwikipedia.orgdrugbank.compatsnap.com This dual-binding mechanism confers high affinity and specificity. nih.govpatsnap.com
The binding is transient; thrombin eventually cleaves the Arg3-Pro4 bond in bivalirudin, allowing for the recovery of thrombin function. nih.govwikipedia.org A key advantage of bivalirudin is its minimal interaction with other plasma components. Unlike heparin, it does not bind to plasma proteins (other than its target, thrombin) or red blood cells, which results in a highly predictable anticoagulant response. wikipedia.orgdrugbank.com Furthermore, it does not bind to platelet factor 4, thereby avoiding the risk of heparin-induced thrombocytopenia (HIT). nih.gov While its primary off-target effects are related to bleeding, other adverse effects such as hypotension and nausea have been reported. nih.gov Future molecular modeling studies could provide greater insight into the structural basis of both its therapeutic action and its side-effect profile. taylorandfrancis.com
Integration of Artificial Intelligence and Machine Learning in DTI Design
The design and development of new drugs are being revolutionized by computational power. The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the creation of novel direct thrombin inhibitors. oxfordglobal.com These advanced computational tools can be used to design synthetic peptides with optimized properties tailored to specific functions. biopharmaspec.com
By leveraging bioinformatics and molecular modeling, researchers can screen vast virtual libraries of compounds to identify promising candidates, predict their binding affinities, and assess their potential pharmacokinetic properties. mdpi.combiopharmaspec.com This in silico approach can significantly streamline the drug discovery process, making it more efficient and cost-effective. While specific applications of AI in designing bivalirudin analogs are still emerging, the broader trend in pharmaceutical research points toward the increasing use of these technologies to develop next-generation therapeutics. mdpi.comoxfordglobal.com
Advancements in Green and Sustainable Peptide Manufacturing
The pharmaceutical industry is increasingly focusing on sustainability, and peptide manufacturing is a key area for improvement. nih.gov Traditional methods for peptide synthesis, including the solid-phase peptide synthesis (SPPS) used to produce bivalirudin, are known for their heavy reliance on hazardous solvents and reagents, leading to significant waste generation. advancedchemtech.comgcande.org It is estimated that the production of one kilogram of a peptide drug can generate several metric tons of waste. gcande.org
In response, the ACS Green Chemistry Institute Pharmaceutical Roundtable has highlighted the need for greener processes for peptide active pharmaceutical ingredients (APIs). nih.govgcande.orgdigitellinc.com Several innovative technologies are being developed to address these environmental concerns:
Greener Solvents : Research is underway to replace commonly used organic solvents like dimethylformamide (DMF) with more environmentally friendly alternatives, such as water-based systems or ethanol. advancedchemtech.com
Continuous Processing : Shifting from traditional batch manufacturing to continuous flow chemistry can minimize the use of excess reagents and solvents and reduce waste. oxfordglobal.comadvancedchemtech.com
Novel Synthesis and Purification Technologies : New methods are being explored, such as tag-assisted liquid phase peptide synthesis, chemoenzymatic synthesis, and advanced purification techniques like multi-column countercurrent solvent-gradient purification (MCSGP). gcande.orgchimia.ch
Alternative Chemistries : The development of protocols that avoid hazardous reagents, such as trifluoroacetic acid (TFA)-free cleavage methods, contributes to a greener footprint. advancedchemtech.com A patented method for bivalirudin production specifically notes its environmental benefits through a water-free process that allows for the recycling of organic solvents. google.com
Refined Analytical Techniques for Complex Peptide Impurities
Ensuring the purity of peptide-based drugs like bivalirudin is a critical regulatory requirement and essential for patient safety. biopharmaspec.comijsra.net The manufacturing process can introduce various process-related impurities (e.g., deletion or insertion sequences, isomers) and degradation products. almacgroup.com Consequently, robust and highly sensitive analytical methods are required for their detection and quantification. ijsra.net
The field is advancing with the refinement of established techniques and the adoption of new ones:
Table 2: Analytical Techniques for Bivalirudin Impurity Profiling
| Technique | Application in Peptide Analysis | Key Advantages |
|---|---|---|
| UHPLC / HPLC | The primary method for purity assessment and impurity quantification. ijsra.netalmacgroup.com Utilizes various modes like Reversed-Phase (RP), Ion-Exchange (IEC), and Size-Exclusion (SEC). molecularcloud.org | High resolution for separating complex mixtures. Established and well-understood methodology. ijsra.net |
| Mass Spectrometry (MS) | Used for the identification and structural elucidation of impurities. ijrti.org Often coupled with liquid chromatography (LC-MS). | High sensitivity and specificity for accurate mass determination and sequence verification of impurities. |
| High-Resolution MS (HRMS) | Provides highly accurate mass data, enabling confident identification of unknown impurities and confirmation of peptide sequences. | Resolves co-eluting peaks and identifies low-abundance impurities that may be missed by optical detectors. |
| Gas Chromatography (GC-MS) | Specifically used for the detection of residual solvents from the manufacturing process. biopharmaspec.com | High sensitivity for detecting volatile impurities. biopharmaspec.com |
| ICP-MS | Used for detecting and quantifying trace amounts of heavy metal impurities. biopharmaspec.com | Extremely high sensitivity for elemental analysis, down to parts-per-billion levels. biopharmaspec.com |
Method development strategies now incorporate the concept of an Analytical Target Profile (ATP), which defines the required performance of a method to ensure it is fit for its intended purpose, often requiring a limit of quantitation (LOQ) of 0.10% or lower. almacgroup.com For bivalirudin specifically, an HPLC method has been developed that can effectively separate and detect 11 potential impurities with a detection limit as low as 0.01%. google.com
Mechanistic Investigations into Bivalirudin's Modulatory Effects Beyond Direct Thrombin Inhibition
While bivalirudin's primary mechanism of action is the direct inhibition of thrombin, emerging research suggests it may possess additional modulatory effects. nih.govwikipedia.org Studies have indicated that bivalirudin may have a regulatory effect on inflammation. In patients undergoing percutaneous coronary intervention (PCI), bivalirudin was observed to have anti-inflammatory effects comparable to heparin, which could play a role in inhibiting the progression of atherosclerosis. researchgate.netnih.gov
Furthermore, ongoing clinical investigations are exploring the potential of bivalirudin to improve endothelial function. One study is examining its ability to ameliorate thrombin-induced endothelial hyperpermeability and reduce microcirculatory injury following PCI. clinicaltrials.gov These potential pleiotropic effects—actions other than those for which the agent was specifically developed—represent a significant avenue for future research. Uncovering these non-canonical mechanisms could broaden the understanding of bivalirudin's therapeutic benefits and potentially expand its clinical applications.
Q & A
Q. How can trifluoroacetic acid (TFA) counterion content in Bivalirudin Trifluoroacetate be quantified analytically?
To quantify TFA, ion chromatography (IC) or reversed-phase HPLC with UV detection is recommended. Pharmacopeial methods involve preparing standard TFA solutions (0.2–2.0 mg/mL) and constructing calibration curves. For example, USP guidelines specify dissolving the sample in water, injecting into an HPLC system, and comparing peak areas to standards. Detection limits are typically <200 ppm .
Q. What explains the variable TFA content (1.7–equivalents) in Bivalirudin Trifluoroacetate formulations?
The variability arises from stoichiometric adjustments during synthesis. Bivalirudin’s peptide structure (20 amino acids) requires TFA for solubility and purification. The final product’s TFA content depends on residual acid after lyophilization, with formulations ranging from 270–280 mg (250 mg strength) to 540–560 mg (500 mg strength) .
Q. What analytical methods confirm the structural integrity of Bivalirudin Trifluoroacetate?
Q. How should Bivalirudin Trifluoroacetate be stored to maintain stability?
Lyophilized powder or frozen premixed solutions (-20°C/-4°F) prevent degradation. Excipients like mannitol (125 mg/vial) stabilize the peptide during storage. Reconstituted solutions remain stable for 24 hours at room temperature .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental TFA content be resolved?
Discrepancies may stem from incomplete salt formation or purification inefficiencies. Mitigation strategies:
Q. What challenges arise in impurity profiling of Bivalirudin Trifluoroacetate?
Key impurities include:
Q. How does TFA affect Bivalirudin’s bioactivity in vitro?
TFA’s acidity (pKa ~0.5) can alter peptide conformation, potentially reducing thrombin-binding affinity. To assess:
Q. How can synthesis be optimized to minimize impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
